molecular formula C22H25ClN2O B14160023 Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride CAS No. 61876-29-7

Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride

Cat. No.: B14160023
CAS No.: 61876-29-7
M. Wt: 368.9 g/mol
InChI Key: GZSYXCFOSYOWAK-UHFFFAOYSA-N
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Description

Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride is a compound that features a unique adamantane structure Adamantane is a polycyclic cage molecule known for its high symmetry and remarkable properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantanone with a Grignard reagent to form a mixture of products, which can then be further processed to obtain the desired compound . Another approach involves the interaction of adamantane with n-butyllithium, followed by a reaction with p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and other electrophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of adamantanone derivatives, while substitution reactions can introduce various functional groups onto the adamantane core .

Mechanism of Action

The mechanism of action of nicotinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and other hydrophobic environments. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functionalization of the adamantane core with a nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61876-29-7

Molecular Formula

C22H25ClN2O

Molecular Weight

368.9 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N2O.ClH/c25-21(18-2-1-7-23-14-18)24-20-5-3-19(4-6-20)22-11-15-8-16(12-22)10-17(9-15)13-22;/h1-7,14-17H,8-13H2,(H,24,25);1H

InChI Key

GZSYXCFOSYOWAK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CN=CC=C5.Cl

Origin of Product

United States

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